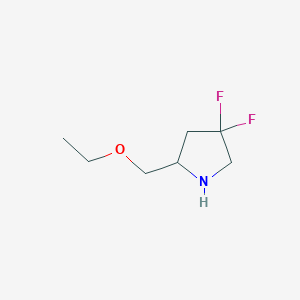

2-(Ethoxymethyl)-4,4-difluoropyrrolidine

Description

Properties

IUPAC Name |

2-(ethoxymethyl)-4,4-difluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO/c1-2-11-4-6-3-7(8,9)5-10-6/h6,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGJRXDQOCIKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CC(CN1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Ethoxymethyl)-4,4-difluoropyrrolidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the pyrrolidine class, which is known for various pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to a range of biological effects. The exact mechanisms are still under investigation, but it is believed that the compound may function as a modulator of cholinergic pathways, similar to other muscarinic receptor agonists .

Biological Activity and Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Cognitive Enhancement : Preliminary studies suggest that compounds in this class may improve cognitive functions by acting on muscarinic acetylcholine receptors (mAChRs), particularly M1 and M4 subtypes. This action could potentially benefit conditions such as Alzheimer's disease and schizophrenia by enhancing cholinergic signaling .

- Antipsychotic-like Effects : In animal models, similar compounds have shown the ability to reverse dopamine-mediated behaviors, indicating potential antipsychotic properties. For instance, the compound's ability to inhibit hyperactivity induced by amphetamines has been documented .

- Cholinergic Modulation : The compound may also play a role in modulating cholinergic activity, which is significant in treating cognitive deficits associated with various neurological disorders .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Animal Model Studies : In a study assessing cognitive function, administration of 30 mg/kg of a related compound produced effects comparable to those achieved with donepezil (a well-known acetylcholinesterase inhibitor) in reversing scopolamine-induced amnesia .

- Behavioral Assessments : Another study reported that this class of compounds could significantly reduce hyperlocomotion in rats induced by dopamine agonists, suggesting potential use in managing psychotic symptoms .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(Ethoxymethyl)-4,4-difluoropyrrolidine can be contextualized by comparing it to related pyrrolidine derivatives:

Structural Analogues

2-(Hydroxymethyl)-4,4-difluoropyrrolidine hydrochloride

- Substituent : Hydroxymethyl (alcohol) at C2.

- Key Differences : The hydroxymethyl group increases polarity and water solubility, especially as a hydrochloride salt. This contrasts with the ethoxymethyl ether, which improves organic-phase solubility.

- Applications : Used in pharmaceutical synthesis (e.g., as a chiral building block) due to its ionic character .

Bis(trifluoromethyl)phenyl-Substituted Derivatives

- Example : (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)-...)-4,4-difluoropyrrolidine.

- Key Differences : Bulky, electron-withdrawing aryl groups enhance steric and electronic effects, critical for enantioselective catalysis. These groups reduce solubility in polar solvents but improve chiral induction in photoredox reactions .

Boc-Protected Aminomethyl Derivatives Example: (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine. Key Differences: The Boc-protected amine introduces a sterically hindered, non-reactive nitrogen, ideal for intermediate storage or stepwise synthesis. The ethoxymethyl group lacks this protective capability but offers simpler deprotection pathways .

Methoxymethyl-Substituted Analogues Example: 2-(Methoxymethyl)pyrrolidin-1-yl derivatives.

Physicochemical Properties

| Property | This compound | 2-(Hydroxymethyl)-4,4-difluoropyrrolidine HCl | Bis(trifluoromethyl)phenyl Derivatives | Boc-Aminomethyl Derivatives |

|---|---|---|---|---|

| Solubility | Moderate in organic solvents | High in water (ionic form) | Low in polar solvents | Moderate in DCM/THF |

| Polarity | Low (ether group) | High (ionic) | Very low (fluorinated aryl) | Moderate (Boc group) |

| Steric Bulk | Moderate | Low | Very high | High |

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Derivatives

Preparation Methods

Difluoropyrrolidine Core Formation and Functionalization

One common approach involves starting with a 4,4-difluoropyrrolidine derivative, such as (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride, which can be further functionalized. For example, amidation reactions using coupling agents like 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC.HCl), 4-dimethylaminopyridine (DMAP), and hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) at room temperature have been reported to achieve functionalization at the 2-position with moderate yields (~21%).

| Reagents & Catalysts | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| EDC.HCl, DMAP, HOBt, Triethylamine | DMF | 20 °C | Overnight | 21% |

Procedure Summary:

Introduction of the Ethoxymethyl Group

The ethoxymethyl substituent at the 2-position is generally introduced via alkylation or nucleophilic substitution reactions. While direct literature on the exact preparation of this compound is limited, analogous methods suggest the use of ethoxymethyl halides or related electrophiles reacting with pyrrolidine intermediates under basic conditions.

Protection and Deprotection Strategies

Protecting groups such as tert-butoxycarbonyl (Boc) are often employed to protect amino or hydroxyl functionalities during multi-step syntheses. For example, Boc protection of pyrrolidine derivatives is efficiently carried out using di-tert-butyl dicarbonate in the presence of triethylamine and DMAP in solvents like dichloromethane or acetone-water mixtures, achieving yields up to 100%.

| Protecting Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc2O) | Triethylamine, DMAP | Acetone/Water or DCM | RT or 0 °C to RT | 88-100% |

Data Table Summarizing Key Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.